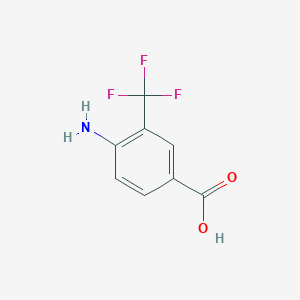

4-Amino-3-(trifluoromethyl)benzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPPORJZPNJXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390689 | |

| Record name | 4-amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-76-0 | |

| Record name | 4-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. The presence of both an amino group and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 205.13 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 211-214 °C | |

| Boiling Point | 319.1 °C (predicted) | |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | |

| pKa | ~3.5-4.5 (estimated) | |

| CAS Number | 400-76-0 | --INVALID-LINK-- |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 4-nitro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 4-nitro-3-(trifluoromethyl)benzoic acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

4-nitro-3-(trifluoromethyl)benzoic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve 4-nitro-3-(trifluoromethyl)benzoic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ):

-

A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

A singlet corresponding to the amino protons (-NH₂).

-

Aromatic protons will appear as a multiplet or distinct doublets and doublet of doublets in the aromatic region of the spectrum. The exact chemical shifts and coupling constants are dependent on the substitution pattern.

-

Infrared (IR) Spectroscopy

FT-IR (KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Expected Absorption Bands (cm⁻¹):

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3300-2500 cm⁻¹: O-H stretching of the carboxylic acid, often appearing as a broad band.

-

~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching.

-

~1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Expected m/z:

-

Positive Ion Mode: [M+H]⁺ at m/z 206.04.

-

Negative Ion Mode: [M-H]⁻ at m/z 204.03.

-

Application in Drug Discovery: A Potential Scaffold for IRAK4 Inhibitors

The 4-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry. The unique properties imparted by the trifluoromethyl group make this compound an attractive starting point for the synthesis of novel drug candidates. One area of significant interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a key serine/threonine kinase that plays a crucial role in the innate immune response. It is a central component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.

Below is a generalized diagram of the IRAK4 signaling pathway, illustrating the potential point of inhibition by a small molecule inhibitor derived from a scaffold such as this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its chemical properties are well-defined. The presence of the trifluoromethyl group offers advantages in modulating the biological activity and physicochemical properties of derivative compounds. Further exploration of this scaffold in the context of IRAK4 inhibition and other therapeutic targets is a promising avenue for future research and development. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.

An In-Depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, properties, synthesis, and, most notably, its application as a crucial building block in the development of targeted therapies. The guide will delve into the mechanism of action of a prominent drug synthesized from this compound, illustrating the signaling pathways involved.

Chemical Identity and Properties

This compound is an aromatic organic compound valued for the unique properties conferred by its trifluoromethyl and amino functional groups.[1] These groups enhance the lipophilicity, metabolic stability, and biological activity of molecules into which they are incorporated.[1]

IUPAC Name: this compound[2]

CAS Number: 400-76-0[2]

Below is a summary of its key physical and chemical properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 204-206 °C | ChemicalBook |

| Boiling Point | 319.1±42.0 °C (Predicted) | ChemicalBook |

| Density | 1.489 g/cm³ | ChemicalBook |

| Solubility | Soluble in DMSO and Methanol. | ChemicalBook |

| pKa | 4.43±0.10 (Predicted) | ChemicalBook |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-nitro-3-(trifluoromethyl)benzoic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (e.g., 1 g, 4.25 mmol) in methanol at room temperature in a suitable reaction flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously overnight at room temperature.

-

Upon completion of the reaction (which can be monitored by techniques such as TLC), carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the solid product, this compound.

This procedure typically results in a quantitative yield of the desired product as a colorless solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a vital intermediate in the synthesis of a variety of bioactive molecules.

-

Pharmaceuticals: It is a key building block in the development of drugs targeting a range of conditions, including viral infections and inflammation.[1] The trifluoromethyl group is particularly important in modern drug design as it can enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

-

Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides.[1]

Case Study: Synthesis of Regorafenib

A prominent application of this compound is in the synthesis of Regorafenib , an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[3] While this compound is not a direct precursor in the most common synthetic routes to Regorafenib, a closely related intermediate, 4-chloro-3-(trifluoromethyl)aniline, is. The synthesis of this aniline often starts from precursors that are structurally similar to this compound. The core structure of this compound is integral to the final structure and activity of Regorafenib.

Signaling Pathways Targeted by a Derived Drug: Regorafenib

While this compound is a synthetic intermediate, the drugs derived from it, such as Regorafenib, have profound effects on cellular signaling pathways. Regorafenib functions by inhibiting multiple protein kinases that are crucial for tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment.[4][5]

The primary signaling pathways inhibited by Regorafenib include:

-

Angiogenesis Pathways: Regorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[5][6] This disrupts the formation of new blood vessels, thereby limiting the tumor's access to nutrients and oxygen.[4]

-

Oncogenesis Pathways: It targets key oncogenic kinases such as KIT, RET, and BRAF.[5] Inhibition of these kinases interferes with cancer cell proliferation and survival.[4]

-

Tumor Microenvironment Pathways: Regorafenib also inhibits Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), which are involved in the formation of the tumor stroma that supports tumor growth.[6]

-

Intracellular Signaling: The drug also impacts the RAF-MEK-ERK signaling cascade, a critical pathway in cell division and differentiation.[6]

Regorafenib's Mechanism of Action Diagram

Caption: Signaling pathways inhibited by Regorafenib.

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical development. Its unique structural features, particularly the trifluoromethyl group, make it a desirable building block for creating complex molecules with enhanced biological activity and metabolic stability. The successful development of drugs like Regorafenib underscores the importance of such intermediates in the discovery of novel therapeutics that target critical signaling pathways in diseases such as cancer. This guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing chemical synthesis and drug discovery.

References

Physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative. Its structural features, including an amino group, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group, make it a valuable building block and intermediate in organic synthesis. This is particularly true in the field of medicinal chemistry, where it is used in the synthesis of various pharmaceutical compounds, including those targeting inflammation and cancer.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for developing effective drug candidates. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its handling and reactivity.

General Information and Identifiers

Correctly identifying a chemical compound is the first step in any research or development endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 400-76-0 | [2][3][4] |

| IUPAC Name | This compound | [3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [2][3][5] |

| Molecular Weight | 205.13 g/mol | [2][5] |

| InChI Key | NPPPORJZPNJXNQ-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N | [5] |

| EC Number | 630-042-0 | [2][5] |

Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures, formulations, and synthesis routes.

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder/solid | [4][6] |

| Melting Point | 204-206 °C, 210-216 °C, 212-215 °C | [2][4][7] |

| Boiling Point (Predicted) | 319.1 ± 42.0 °C | [2] |

| Density (Predicted) | 1.489 g/cm³ | [2] |

| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water. | [2][6] |

Chemical Properties and Safety

Understanding the chemical characteristics and associated hazards is fundamental for safe handling and application.

| Property | Value | Source(s) |

| pKa (Predicted) | Data not explicitly found in searches, but the molecule possesses both an acidic carboxylic acid group and a basic amino group. | |

| Stability | Stable under normal handling and storage conditions. | [8] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at room temperature. | [2][6][9] |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5] |

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. This section details standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, while impurities tend to depress and broaden this range.[10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11] Load a small amount (2-3 mm height) into a capillary tube sealed at one end by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample.[10][12]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).[10]

-

Initial Determination: Heat the sample rapidly to get an approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute once the temperature is about 15°C below the approximate melting point.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[13]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested (e.g., water, DMSO, methanol). The solute and solvent must be pure.[13]

-

Equilibration: Seal the vial and place it in an overhead shaker or agitator. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After agitation, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove any undissolved particles.[14][15]

-

Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant(s) (pKa) of a substance.[16] It involves monitoring pH changes in a solution as a titrant of known concentration is added.[17][18]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[16][17] Purge the solution with nitrogen to remove dissolved CO₂.[17]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titrating the Carboxylic Acid: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH after each addition, ensuring the reading is stable.[17]

-

Titrating the Amino Group: Separately, or in a subsequent experiment, titrate a fresh solution of the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the amino group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often identified using the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[19]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a versatile intermediate in pharmaceutical and chemical research. Its characterization, from melting point and solubility to its acidic and basic nature, is essential for its effective application. The standardized protocols provided in this guide offer a framework for researchers to obtain reliable and consistent data, facilitating further discovery and development. Proper adherence to safety and handling procedures is paramount when working with this and any chemical substance.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 3. H32487.03 [thermofisher.com]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C8H6F3NO2 | CID 3254286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Cas No: 400-76-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. materialneutral.info [materialneutral.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. scispace.com [scispace.com]

4-Amino-3-(trifluoromethyl)benzoic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its synthesis and physicochemical characteristics. The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a pivotal strategy in modern medicinal chemistry to enhance the biological and physicochemical properties of potential drug candidates.[1][2]

Molecular Structure and Formula

This compound is an organic compound with the molecular formula C₈H₆F₃NO₂.[3][4][5] Its structure consists of a benzoic acid core substituted with an amino group at the 4-position and a trifluoromethyl group at the 3-position.

Molecular Identifiers:

-

SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N[3]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of pharmaceutical compounds.[6] This strategic functional group can enhance metabolic stability and binding affinity of drug candidates.[6]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 205.13 g/mol | [3][5] |

| Melting Point | 204-206 °C | [7] |

| 210.0-216.0 °C | [8] | |

| Boiling Point (Predicted) | 319.1±42.0 °C | [7] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

| Assay (Aqueous acid-base Titration) | ≥97.5 to ≤102.5% | [8] |

| Assay (Silylated GC) | ≥97.5% | [8] |

Experimental Protocols

Synthesis of this compound from 4-nitro-3-(trifluoromethyl)benzoic acid

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound.

General Procedure:

-

Dissolution: Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1 g, 4.25 mmol) in methanol at room temperature.[7]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[7]

-

Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere (balloon pressure) overnight.[7]

-

Work-up: Upon completion of the reaction, remove the catalyst by filtration.[7]

-

Isolation: Evaporate the solvent to yield the colorless solid product, this compound.[7] This procedure typically results in a quantitative yield.[7]

Visualizations

The following diagrams illustrate the molecular structure and a typical synthesis workflow for this compound.

Caption: Molecular structure of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. This compound | C8H6F3NO2 | CID 3254286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 8. H32487.03 [thermofisher.com]

Spectroscopic Analysis of 4-Amino-3-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols required to obtain these spectra. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. Please note that while IR and Mass Spectrometry data are based on established values, the NMR data are predicted based on analyses of structurally similar compounds, as direct experimental spectra for this specific molecule are not widely published.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-2 |

| ~7.9 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~4.5 (broad) | s | 2H | -NH₂ |

| ~12.5 (broad) | s | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O |

| ~150 | C-4 |

| ~135 | C-6 |

| ~132 | C-2 |

| ~123 (q) | -CF₃ |

| ~118 | C-5 |

| ~115 (q) | C-3 |

| ~113 | C-1 |

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

Reference: CFCl₃

Table 4: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium | N-H stretch (amine) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine) / C=C stretch (aromatic) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol [1] |

| Exact Mass | 205.0351 Da[1] |

| Major Fragments (Predicted) | m/z 188, 160, 140 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic acid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum, followed by the ¹³C and ¹⁹F spectra.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

The mass spectrometer should be equipped with an ESI source.

-

Calibrate the instrument using a standard calibrant solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Amino-3-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of extensive publicly available quantitative data, this document focuses on reported qualitative solubility and outlines standardized experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Overview of Solubility

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various common laboratory solvents is essential for its handling, purification, and application in drug discovery and development processes.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified. Researchers should determine the quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, this section details widely accepted experimental methodologies. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

General Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

Caption: General workflow for experimental solubility determination.

OECD Guideline 105: Water Solubility

For determining solubility in aqueous media, the OECD Test Guideline 105 is the standard. It describes two primary methods: the Column Elution Method and the Flask Method.[1][2][3]

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can establish this timeframe, often 24-48 hours).[1][2]

-

Phase Separation: Allow the mixture to stand to let the undissolved solid settle. If necessary, centrifuge or filter the solution to separate the saturated aqueous phase from the solid.

-

Analysis: Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

Solubility in Organic Solvents

A similar flask method can be employed to determine solubility in common organic solvents.

-

Preparation: In a series of vials, add a pre-weighed excess amount of this compound to a known volume of each selected organic solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate until equilibrium is reached.

-

Phase Separation: Centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Analysis: Carefully take an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculation: Calculate the solubility based on the concentration measured in the supernatant and the dilution factor.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

pH: As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent. In alkaline solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Solvent Polarity: The presence of both a polar carboxylic acid group and a non-polar trifluoromethyl group suggests that its solubility will vary significantly across solvents of different polarities.

Conclusion

While quantitative solubility data for this compound is sparse, its qualitative solubility in polar organic solvents like DMSO and methanol is noted. For drug development and research applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Researchers are encouraged to perform these experiments under their specific laboratory conditions to obtain accurate and relevant data.

References

The Strategic Role of 4-Amino-3-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a versatile chemical building block that has garnered significant attention in medicinal chemistry. Its unique trifluoromethyl substitution on an aminobenzoic acid scaffold imparts desirable physicochemical properties to molecules, making it a valuable starting material for the synthesis of a new generation of therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity, all of which are critical parameters in drug design.[1] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for cancer therapy.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of targeted cancer therapeutics.

Case Study: Nilotinib - A Bcr-Abl Tyrosine Kinase Inhibitor

A prominent example of the successful application of a this compound derivative is in the synthesis of Nilotinib (Tasigna®), an FDA-approved second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[2][3] Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the fusion protein that drives the proliferation of cancer cells in CML.[3]

The synthesis of Nilotinib involves the key intermediate 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline , which is prepared from a derivative of this compound. This intermediate is then coupled with another key fragment to yield the final drug molecule.[4][5] The trifluoromethyl group in Nilotinib plays a crucial role in its high binding affinity and selectivity for the Bcr-Abl kinase.[6]

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the inhibitory activities of Nilotinib, a prominent drug synthesized using a derivative of this compound, against various kinases and cancer cell lines.

| Compound | Target Kinase/Cell Line | IC50 / % Inhibition | Reference |

| Nilotinib | Bcr-Abl Autophosphorylation | 20-42 nM | [7] |

| Nilotinib | K562 cells (Imatinib-sensitive) | Proliferation inhibition at 0-30 nM | [3] |

| Nilotinib | 32D.p210 cells (Imatinib-sensitive) | Proliferation inhibition at 0-30 nM | [3] |

| Nilotinib | KU812 cells (Imatinib-sensitive) | Proliferation inhibition at 0-30 nM | [3] |

| Nilotinib | F317L-Ba/F3 cells (Imatinib-resistant) | Effective proliferation inhibition | [3] |

| Nilotinib | M351T-Ba/F3 cells (Imatinib-resistant) | Effective proliferation inhibition | [3] |

| Nilotinib | F486S-Ba/F3 cells (Imatinib-resistant) | Effective proliferation inhibition | [3] |

| Analogue 11 | EGFR | 91% inhibition at 10 nM | [6] |

| Analogue 13 | EGFR | 92% inhibition at 10 nM | [6] |

Experimental Protocols

Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Key Nilotinib Intermediate)

This protocol describes a common synthetic route to the key aniline intermediate used in Nilotinib synthesis, starting from a related precursor.

Step 1: Reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile with 4-methylimidazole [8]

-

To a reaction vessel, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g).

-

Add 4-methylimidazole and a suitable base.

-

Heat the reaction mixture to 85-90 °C and stir for 2 hours.

-

After completion, cool the reaction to room temperature.

-

Acidify with aqueous hydrochloric acid and stir for 30 minutes.

-

Filter the solid, wash with water, and dry under vacuum to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile.

Step 2: Reduction of the nitrile to the aniline

-

The resulting benzonitrile from Step 1 can be reduced to the corresponding aniline using standard reduction methods, such as catalytic hydrogenation or metal hydride reduction, to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

General Protocol for Amide Bond Formation

This protocol outlines a general procedure for the coupling of this compound with an amine to form an amide bond, a common reaction in the synthesis of kinase inhibitors.[9]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).[9]

-

Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[9]

-

Cool the reaction mixture to 0 °C using an ice bath.[9]

-

Slowly add EDC (1.2 eq) to the stirred solution.[9]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]

Kinase Inhibition Assay Protocol

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.[10][11][12]

Materials:

-

Kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test inhibitor compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

-

Prepare serial dilutions of the test inhibitor compound.

-

In a microplate, add the kinase enzyme, the specific substrate, and the assay buffer.

-

Add the diluted test inhibitor or a control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes).[10]

-

Stop the reaction and detect the kinase activity using a suitable detection reagent and a plate reader.[10]

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of Nilotinib.

Signaling Pathways

Caption: Bcr-Abl signaling pathway and inhibition by Nilotinib.

Caption: VEGFR signaling pathway and its inhibition.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. The strategic incorporation of the trifluoromethyl group provides a reliable means to enhance the pharmacological properties of drug candidates. The successful development of Nilotinib stands as a testament to the power of this building block in creating life-saving medicines. As the demand for novel and effective therapeutics continues to grow, the applications of this compound are poised to expand, paving the way for the discovery of new treatments for a wide range of diseases.

References

- 1. In vitro kinase assay [protocols.io]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Page loading... [guidechem.com]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfi-2.com [pfi-2.com]

- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design and Enhanced Metabolic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in modern medicinal chemistry. This functional group exerts a profound influence on a molecule's physicochemical and pharmacological properties, most notably enhancing metabolic stability.[1] By replacing a metabolically labile methyl group or hydrogen atom, the CF3 group can block sites of oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the role of the trifluoromethyl group in drug design, with a focus on its impact on metabolic stability. It includes detailed experimental protocols for assessing metabolic stability, quantitative data comparisons, and visualizations of relevant signaling pathways for prominent trifluoromethylated drugs.

Introduction: The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses unique electronic and steric properties that dramatically alter a molecule's behavior. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence drug-target interactions.[3] Furthermore, the C-F bond is significantly stronger than the C-H bond, rendering the CF3 group highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[1][2] This inherent stability is the primary reason for the enhanced metabolic half-life of many trifluoromethylated drugs.[1]

Enhancing Metabolic Stability: A Quantitative Perspective

The introduction of a trifluoromethyl group at a known or suspected site of metabolism can effectively block this pathway, a strategy often referred to as "metabolic switching".[2] This can lead to a significant reduction in the number of metabolites and an increase in the in vitro half-life of the parent compound.[2]

While direct head-to-head comparative studies on the metabolic stability of trifluoromethylated drugs and their non-fluorinated analogs are not extensively available in the public domain, the following tables provide illustrative data based on established principles of drug metabolism. This data highlights the expected quantitative improvements in metabolic stability parameters upon trifluoromethylation.

Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound Pair | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Celecoxib (with CF3) | > 60 | < 10 |

| SC-58125 (non-CF3 analog) | 25 | 45 |

| Fluoxetine (with CF3) | 45 | 22 |

| Des-trifluoromethyl Fluoxetine | 15 | 75 |

This data is illustrative and intended to demonstrate the general impact of the trifluoromethyl group.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats

| Compound Pair | Elimination Half-life (t½, h) | Oral Bioavailability (%) |

| Celecoxib (with CF3) | 11 | 40 |

| SC-58125 (non-CF3 analog) | 4 | 15 |

| Fluoxetine (with CF3) | 48 | 70 |

| Des-trifluoromethyl Fluoxetine | 12 | 30 |

This data is illustrative and intended to demonstrate the general impact of the trifluoromethyl group.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability is crucial in drug discovery. The following are detailed protocols for commonly employed in vitro and in vivo assays.

In Vitro Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[4][5][6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

-

Test compound

-

Pooled human liver microsomes (or other species as required)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension to each well.

-

Add the test compound to each well to achieve the final desired concentration (typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.[6]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The in vitro half-life (t½) is calculated from the slope of the linear regression of the initial linear portion of the curve.

-

Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

-

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound in a living organism.[7][8][9]

Objective: To determine key pharmacokinetic parameters such as elimination half-life, clearance, volume of distribution, and oral bioavailability.

Materials:

-

Test compound

-

Sprague-Dawley rats (or other appropriate strain)

-

Dosing vehicles (e.g., for oral and intravenous administration)

-

Cannulas for blood collection (optional but recommended for serial sampling)

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS) for plasma sample analysis

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize rats to the laboratory conditions for at least 3 days.[7]

-

Fast the animals overnight before dosing, with free access to water.

-

Administer the test compound either orally (gavage) or intravenously (bolus injection) at a predetermined dose.

-

-

Blood Sample Collection:

-

Collect blood samples at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood can be collected via a cannulated vein (e.g., jugular or femoral) or from the tail vein.[8]

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time data.

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms of action for prominent trifluoromethylated drugs and a typical experimental workflow.

Signaling Pathways

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. In vivo pharmacokinetic study [bio-protocol.org]

- 8. currentseparations.com [currentseparations.com]

- 9. protocols.io [protocols.io]

Methodological & Application

Synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid from m-trifluoromethyl fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, m-trifluoromethylaniline, and proceeds through a multi-step sequence involving protection, nitration, deprotection, cyanation, hydrolysis, and reduction.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This protocol outlines a reliable synthetic route to access this important intermediate.

Overall Synthetic Scheme

The synthesis of this compound from m-trifluoromethylaniline is accomplished via a six-step process. The initial protection of the amine is followed by a regioselective nitration. Subsequent deprotection, Sandmeyer reaction to introduce a nitrile group, hydrolysis to the carboxylic acid, and a final reduction of the nitro group yield the target compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Acetylation of m-Trifluoromethylaniline

This initial step protects the amino group as an acetamide to direct the subsequent nitration and prevent unwanted side reactions.

Protocol:

-

In a suitable reaction vessel, dissolve m-trifluoromethylaniline in a non-protic solvent such as chlorobenzene.

-

While maintaining the temperature at approximately 50°C, add acetyl chloride dropwise to the solution.

-

After the addition is complete, raise the temperature to 55°C and stir for 5 hours.

-

Cool the reaction mixture, which should result in the precipitation of a white solid.

-

Filter the solid and wash to obtain N-(3-(trifluoromethyl)phenyl)acetamide.

| Parameter | Value |

| Starting Material | m-Trifluoromethylaniline |

| Reagent | Acetyl Chloride |

| Solvent | Chlorobenzene |

| Reaction Temperature | 50-55°C |

| Reaction Time | 5 hours |

| Product | N-(3-(trifluoromethyl)phenyl)acetamide |

| Expected Yield | ~69% |

Step 2: Nitration of N-(3-(Trifluoromethyl)phenyl)acetamide

The protected aniline is nitrated to introduce a nitro group at the 4-position, directed by the acetamido group.

Protocol:

-

Dissolve N-(3-(trifluoromethyl)phenyl)acetamide in concentrated nitric acid.

-

Slowly heat the mixture to 60°C and maintain this temperature for the duration of the reaction.

-

After the reaction is complete, pour the reaction mixture into ice water.

-

Filter the resulting precipitate and wash with water to yield 4-nitro-3-(trifluoromethyl)acetanilide.

| Parameter | Value |

| Starting Material | N-(3-(trifluoromethyl)phenyl)acetamide |

| Reagent | Concentrated Nitric Acid |

| Reaction Temperature | 60°C |

| Product | 4-Nitro-3-(trifluoromethyl)acetanilide |

| Expected Yield | High |

Step 3: Deprotection of 4-Nitro-3-(trifluoromethyl)acetanilide

The acetyl protecting group is removed to regenerate the amine functionality.

Protocol:

-

Suspend 4-nitro-3-(trifluoromethyl)acetanilide in an alcoholic solution of potassium carbonate.

-

Heat the mixture to a temperature between 60°C and 80°C to effect deacetylation.

-

Monitor the reaction for completion.

-

Upon completion, work up the reaction mixture to isolate 4-nitro-3-(trifluoromethyl)aniline.[1]

| Parameter | Value |

| Starting Material | 4-Nitro-3-(trifluoromethyl)acetanilide |

| Reagent | Potassium Carbonate |

| Solvent | Ethanol |

| Reaction Temperature | 60-80°C |

| Product | 4-Nitro-3-(trifluoromethyl)aniline |

| Expected Yield | High |

Step 4: Sandmeyer Reaction of 4-Nitro-3-(trifluoromethyl)aniline

The amino group of 4-nitro-3-(trifluoromethyl)aniline is converted to a nitrile via a diazonium salt intermediate.

Protocol:

-

Prepare a solution of 4-nitro-3-(trifluoromethyl)aniline in an appropriate acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.

-

After the reaction is complete, extract the product, 4-nitro-3-(trifluoromethyl)benzonitrile, with an organic solvent.

| Parameter | Value |

| Starting Material | 4-Nitro-3-(trifluoromethyl)aniline |

| Reagents | Sodium Nitrite, Copper(I) Cyanide, HCl |

| Reaction Temperature | 0-5°C (diazotization) |

| Product | 4-Nitro-3-(trifluoromethyl)benzonitrile |

| Expected Yield | Moderate to High |

Step 5: Hydrolysis of 4-Nitro-3-(trifluoromethyl)benzonitrile

The nitrile group is hydrolyzed to a carboxylic acid under basic or acidic conditions.

Protocol (Basic Hydrolysis):

-

Reflux 4-nitro-3-(trifluoromethyl)benzonitrile with an aqueous solution of a strong base, such as sodium hydroxide.

-

Monitor the reaction for the cessation of ammonia evolution.

-

After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Filter and wash the precipitate to obtain 4-nitro-3-(trifluoromethyl)benzoic acid.

| Parameter | Value |

| Starting Material | 4-Nitro-3-(trifluoromethyl)benzonitrile |

| Reagent | Sodium Hydroxide |

| Solvent | Water |

| Reaction Condition | Reflux |

| Product | 4-Nitro-3-(trifluoromethyl)benzoic acid |

| Expected Yield | High |

Step 6: Reduction of 4-Nitro-3-(trifluoromethyl)benzoic acid

The final step involves the reduction of the nitro group to an amine to yield the target compound.

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction for the consumption of hydrogen.

-

Upon completion, filter off the catalyst and evaporate the solvent to obtain this compound.

| Parameter | Value |

| Starting Material | 4-Nitro-3-(trifluoromethyl)benzoic acid |

| Reagent | Hydrogen Gas |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Product | This compound |

| Expected Yield | High |

Summary of Intermediates and Final Product

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| m-Trifluoromethylaniline | C₇H₆F₃N | 161.12 | |

| N-(3-(Trifluoromethyl)phenyl)acetamide | C₉H₈F₃NO | 203.16 | |

| 4-Nitro-3-(trifluoromethyl)acetanilide | C₉H₇F₃N₂O₃ | 248.16 | |

| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | |

| 4-Nitro-3-(trifluoromethyl)benzonitrile | C₈H₃F₃N₂O₂ | 216.12 | |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 235.12 | |

| This compound | C₈H₆F₃NO₂ | 205.13 |

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

References

Laboratory Scale Synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reduction of the nitro group of 4-nitro-3-(trifluoromethyl)benzoic acid. This application note includes a detailed experimental procedure, data presentation in a tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability and biological activity of drug candidates. This protocol outlines a common and efficient method for its preparation via the reduction of a commercially available nitro precursor.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Nitro-3-(trifluoromethyl)benzoic acid | Commercially Available |

| Product | This compound | Synthesized |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Melting Point | 210-216 °C | Thermo Scientific Chemicals |

| Appearance | White to pale yellow powder | Thermo Scientific Chemicals |

| Purity (Typical) | ≥98% | Thermo Scientific Chemicals |

Experimental Protocol

This protocol details the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)benzoic acid to synthesize this compound. This method is widely used due to its high efficiency and clean reaction profile.[2]

Materials:

-

4-Nitro-3-(trifluoromethyl)benzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[2]

-

Inert Atmosphere: Seal the reaction vessel and purge it with nitrogen gas to remove any air.[2]

-

Hydrogenation: Introduce hydrogen gas into the vessel, typically using a balloon or a pressurized system.[2]

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.[2]

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.[2]

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.[2]

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white to pale yellow crystalline solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Amino-3-(trifluoromethyl)benzoic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a variety of therapeutic agents. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. These characteristics make it a valuable scaffold in drug design and development.

This document provides detailed application notes on the use of this compound in the synthesis of potent Hedgehog signaling pathway inhibitors and outlines a comprehensive experimental protocol for their synthesis and biological evaluation.

Application: Synthesis of Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and cellular proliferation. Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors of this pathway are of significant interest as potential anti-cancer therapeutics.

This compound serves as a critical starting material for the synthesis of 4-(2-pyrimidinylamino)benzamide derivatives, a class of potent Hedgehog signaling pathway inhibitors. These compounds have been shown to effectively inhibit the Hh pathway, with some derivatives exhibiting greater potency than the clinically used drug, vismodegib.

Quantitative Data: In Vitro Activity of 4-(2-pyrimidinylamino)benzamide Derivatives

The inhibitory activity of a series of 4-(2-pyrimidinylamino)benzamide derivatives, synthesized using this compound as an intermediate, was evaluated using a Gli-luciferase reporter assay. The half-maximal inhibitory concentrations (IC50) for selected compounds are presented in the table below.

| Compound ID | R Group | IC50 (nM) |

| 1a | H | 15.8 |

| 1b | 2-CH₃ | 8.5 |

| 1c | 3-CH₃ | 12.3 |

| 1d | 4-CH₃ | 5.2 |

| 1e | 2-F | 3.1 |

| 1f | 3-F | 7.9 |

| 1g | 4-F | 2.5 |

| 1h | 2-Cl | 4.6 |

| 1i | 3-Cl | 9.1 |

| 1j | 4-Cl | 3.8 |

| Vismodegib | (Positive Control) | 3.0 |

Experimental Protocols

Protocol 1: Synthesis of 4-amino-N-(substituted)-3-(trifluoromethyl)benzamide Derivatives

This protocol details the synthesis of 4-(2-pyrimidinylamino)benzamide derivatives starting from this compound. The synthesis involves two main steps: activation of the carboxylic acid and subsequent amide coupling with a substituted aminopyrimidine.

Step 1: Synthesis of 4-amino-3-(trifluoromethyl)benzoyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation of Product: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-amino-3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Substituted 2-aminopyrimidines

-

Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted 2-aminopyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the solution to 0 °C. Add a solution of the crude 4-amino-3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-N-(substituted)-3-(trifluoromethyl)benzamide derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol describes a cell-based assay to determine the in vitro potency of the synthesized compounds in inhibiting the Hedgehog signaling pathway.

Materials:

-

NIH/3T3-Gli-Luc cells (stably transfected with a Gli-responsive luciferase reporter construct)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

-

Synthesized inhibitor compounds

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-